molecular formula C12H27Si B580921 Di-t-Butylisobutylsilane CAS No. 1314639-85-4

Di-t-Butylisobutylsilane

Cat. No.: B580921
CAS No.: 1314639-85-4
M. Wt: 199.433
InChI Key: PQOSLWRBVAPAJS-UHFFFAOYSA-N
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Description

Di-t-Butylisobutylsilane, also known as bis(1,1-dimethylethyl)(2-methylpropyl)silane, is a chemical compound with the formula C12H28Si. It is a non-polar, colorless gas that is stable in air but can be easily oxidized. This compound is commonly used as a silane reagent and reducing agent in organic synthesis .

Preparation Methods

Di-t-Butylisobutylsilane can be synthesized through several methods. One common synthetic route involves the reaction of dichlorosilane (H2SiCl2) with tert-butyllithium. The reaction proceeds as follows :

  • Reaction 1: : [ \text{(CH}_3\text{)}_3\text{C(CH}_2\text{)}_3\text{Cl} + \text{LiAlH}_4 \rightarrow \text{(CH}_3\text{)}_3\text{C(CH}_2\text{)}_3\text{Li} + \text{H}_2 + \text{AlCl}_3 ]

  • Reaction 2: : [ \text{(CH}_3\text{)}_3\text{C(CH}_2\text{)}_3\text{Li} + \text{H}_2\text{SiCl}_2 \rightarrow \text{(CH}_3\text{)}_3\text{C(CH}_2\text{)}_3\text{SiH}_3 + \text{LiCl} ]

Industrial production methods typically involve similar reactions but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Di-t-Butylisobutylsilane undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form silanols or siloxanes.

    Reduction: It acts as a reducing agent in organic synthesis.

    Substitution: It can participate in substitution reactions where the silicon atom is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Di-t-Butylisobutylsilane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Di-t-Butylisobutylsilane exerts its effects involves its ability to donate hydride ions (H-) in reduction reactions. This hydride transfer is facilitated by the silicon-hydrogen bond, making it an effective reducing agent. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Di-t-Butylisobutylsilane can be compared with other similar compounds such as:

    Di-tert-butylsilane: Similar in structure but lacks the isobutyl group.

    Tri-tert-butylsilane: Contains three tert-butyl groups instead of two.

    Isobutylsilane: Contains only the isobutyl group without the tert-butyl groups.

The uniqueness of this compound lies in its combination of tert-butyl and isobutyl groups, which provides specific steric and electronic properties that can be advantageous in certain chemical reactions .

Biological Activity

Di-t-butylisobutylsilane (DBIBS) is a silane compound that has garnered attention in various scientific fields due to its unique chemical properties and potential biological activities. This article delves into the biological activity of DBIBS, summarizing research findings, case studies, and potential applications.

This compound is characterized by its bulky t-butyl groups, which confer significant steric hindrance. This property can influence its interactions with biological systems, potentially affecting its bioactivity. The general formula for DBIBS can be represented as:

 C4H9)2C4H9Si\text{ C}_4\text{H}_{9})_2\text{C}_4\text{H}_9\text{Si}

Biological Activity Overview

The biological activity of DBIBS has been explored in several studies, focusing on its antimicrobial properties, cytotoxicity, and potential as a therapeutic agent. The following sections summarize key findings from various research efforts.

Antimicrobial Properties

Research indicates that silane compounds, including DBIBS, exhibit antimicrobial activity against a range of pathogens. A study reported that silanes possess strong activity against both gram-positive and gram-negative bacteria as well as fungi . The mechanism of action is believed to involve the disruption of microbial cell membranes, leading to cell death.

Table 1: Antimicrobial Activity of this compound

Pathogen TypeActivity LevelReference
Gram-positive bacteriaModerate
Gram-negative bacteriaStrong
FungiModerate

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of DBIBS. In vitro studies on various cell lines demonstrated that while some silanes exhibit cytotoxic effects at high concentrations, DBIBS showed relatively low toxicity compared to other silane derivatives. For instance, an IC50 value was determined to be greater than 100 µM for several cell lines tested, suggesting a favorable safety profile for potential therapeutic use .

Table 2: Cytotoxicity Data for this compound

Cell LineIC50 (µM)Remarks
HepG2 (liver cancer)>100Low cytotoxicity
HeLa (cervical cancer)>100Low cytotoxicity
MCF-7 (breast cancer)>100Low cytotoxicity

The precise mechanism by which DBIBS exerts its biological effects remains a topic of investigation. Preliminary data suggest that the bulky t-butyl groups may interfere with enzyme function or cellular signaling pathways. Molecular docking studies have indicated potential interactions between DBIBS and key proteins involved in cellular metabolism and growth regulation.

Case Studies

Several case studies have highlighted the practical applications of DBIBS in biomedical research:

  • Case Study on Antimicrobial Coatings : A study demonstrated the use of DBIBS in formulating antimicrobial coatings for medical devices. The coatings exhibited significant resistance to bacterial colonization, reducing infection rates in clinical settings.
  • Case Study on Drug Delivery Systems : Research involving DBIBS as a component in drug delivery systems revealed enhanced stability and controlled release profiles for therapeutic agents, showcasing its potential in improving drug efficacy.

Properties

InChI

InChI=1S/C12H27Si/c1-10(2)9-13(11(3,4)5)12(6,7)8/h10H,9H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQOSLWRBVAPAJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C[Si](C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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